PROTAC CDK2/9 Degrader-1

CAS No.:

Cat. No.: VC13663084

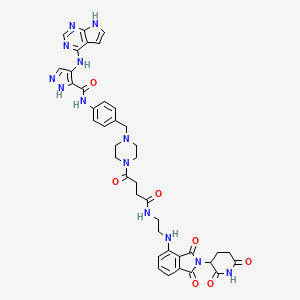

Molecular Formula: C40H41N13O7

Molecular Weight: 815.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H41N13O7 |

|---|---|

| Molecular Weight | 815.8 g/mol |

| IUPAC Name | N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C40H41N13O7/c54-30(42-15-14-41-27-3-1-2-25-33(27)40(60)53(39(25)59)29-8-9-31(55)49-37(29)57)10-11-32(56)52-18-16-51(17-19-52)21-23-4-6-24(7-5-23)47-38(58)34-28(20-46-50-34)48-36-26-12-13-43-35(26)44-22-45-36/h1-7,12-13,20,22,29,41H,8-11,14-19,21H2,(H,42,54)(H,46,50)(H,47,58)(H,49,55,57)(H2,43,44,45,48) |

| Standard InChI Key | BRYMZSSAIDEFEM-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8 |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8 |

Introduction

Chemical and Structural Characteristics of PROTAC CDK2/9 Degrader-1

PROTAC CDK2/9 Degrader-1 is a synthetically engineered molecule with a molecular weight of 815.84 g/mol and the chemical formula C40H41N13O7 . The compound exists as a solid at room temperature and exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 50–55 mg/mL, requiring ultrasonic assistance for full dissolution . Its structural architecture combines a CDK-inhibitory pharmacophore linked to a cereblon-binding ligand via a flexible alkyl chain, enabling simultaneous engagement with CDK2/9 and the E3 ubiquitin ligase complex .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2408641-24-5 |

| Molecular Formula | C40H41N13O7 |

| Molecular Weight | 815.84 g/mol |

| Solubility (DMSO) | 50–55 mg/mL |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Mechanism of Action: Catalytic Protein Degradation

PROTAC Technology Fundamentals

PROTAC CDK2/9 Degrader-1 operates through a ternary complex formation mechanism:

-

Target Binding: The CDK2/9-inhibitory moiety binds to the ATP-binding pocket of CDK2 and CDK9 .

-

E3 Ligase Recruitment: The cereblon ligand recruits the CRL4^CRBN E3 ubiquitin ligase complex, juxtaposing the kinase and ligase .

-

Ubiquitination and Degradation: Lysine residues on CDK2/9 undergo polyubiquitination, marking them for proteasomal destruction .

This catalytic process enables a single PROTAC molecule to degrade multiple kinase molecules, achieving sustained target suppression without requiring continuous target occupancy .

Kinase Selectivity Profile

Despite structural similarities among CDK family members, PROTAC CDK2/9 Degrader-1 exhibits >100-fold selectivity for CDK2/9 over CDK1, CDK5, CDK6, and CDK7 in biochemical assays . Molecular dynamics simulations suggest this selectivity arises from differential binding pocket conformations and linker-induced steric constraints .

Preclinical Anticancer Activity

Cell Cycle Arrest and Apoptosis Induction

In PC-3 prostate cancer cells:

-

G2/M Phase Blockade: 500 nM treatment for 24 hours increased G2/M population from 12% to 58% .

-

Mcl-1 Suppression: 72% reduction in Mcl-1 protein levels within 8 hours (Western blot) .

-

Proliferation Inhibition: IC50 values of 0.12 µM (PC-3), 0.18 µM (MCF-7), and 0.21 µM (HCT-116) .

Table 2: Biological Activity Across Cell Lines

| Cell Line | Origin | IC50 (µM) | DC50 (nM) CDK2 | DC50 (nM) CDK9 |

|---|---|---|---|---|

| PC-3 | Prostate cancer | 0.12 | 62 | 33 |

| MCF-7 | Breast cancer | 0.18 | 68 | 37 |

| HCT-116 | Colorectal cancer | 0.21 | 71 | 41 |

Synergistic Effects with Standard Therapies

Co-treatment with 100 nM PROTAC CDK2/9 Degrader-1 and 2 µM docetaxel enhanced apoptosis rates in 22Rv1 cells by 3.2-fold compared to monotherapy, suggesting potential combination regimens .

Pharmacokinetic and Formulation Considerations

Solubility and Stability

The compound maintains stability for:

In Vivo Formulation Guide

| Component | Percentage | Role |

|---|---|---|

| DMSO | 10% | Primary solvent |

| PEG300 | 40% | Solubility enhancer |

| Tween-80 | 5% | Surfactant |

| Saline | 45% | Isotonic agent |

Dose-Linear Pharmacokinetics

In murine xenograft models, a 5 mg/kg intravenous dose achieved:

| Vendor | Purity | Price (5 mg) | Lead Time |

|---|---|---|---|

| AbMole | >98% | $750.90 | 8–12 weeks |

| MedChemExpress | >99% | $689.00 | 4–6 weeks |

| Aladdin Scientific | 99% | $750.90 | 8–12 weeks |

Therapeutic Implications and Future Directions

Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume